molecular formula C11H18Cl2N2O2 B1473959 Pyridin-4-yl-glycine tert-butyl ester dihydrochloride CAS No. 1260638-12-7

Pyridin-4-yl-glycine tert-butyl ester dihydrochloride

Cat. No. B1473959
CAS RN: 1260638-12-7
M. Wt: 281.18 g/mol
InChI Key: WEGITFRDKCUXDE-UHFFFAOYSA-N
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Description

Pyridin-4-yl-glycine tert-butyl ester dihydrochloride (PBG-TBE) is a small molecule that has a wide range of applications in scientific research. It is a derivative of pyridin-4-yl-glycine, which is an amino acid with a pyridine ring attached to the glycine backbone. PBG-TBE has been used in various fields of research, including biochemistry, physiology, pharmacology, and toxicology. PBG-TBE is also known as 4-pyridine-2-yl-glycine tert-butyl ester dihydrochloride, 4-pyridyl-2-yl-glycine tert-butyl ester dihydrochloride, and PBG-TBE dihydrochloride.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : Research has explored the synthesis and properties of pyridin-4-yl-glycine tert-butyl ester derivatives. For example, Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate. This study opens avenues for synthesizing potential biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.

  • Catalysis and Reactions : Jing Jiao et al. (2017) described a copper/air-mediated oxidative coupling reaction of imidazoheterocycles with N-aryl glycine esters, highlighting a protocol for preparing a range of imidazoheterocycles with a glycine ester motif, significant in medicinal chemistry Jiao, Zhang, Liao, Xu, Hu, & Tang, 2017.

  • Enantioselective Synthesis : Kazumi Imae et al. (2012) applied silver/ThioClickFerrophos-catalyzed enantioselective conjugate addition of glycine imino ester with nitroalkenes, producing anti-α-imino-γ-nitrobutyrates with high enantioselectivities. This methodology provides a route to synthesize compounds with potential therapeutic applications Imae, Konno, Ogata, & Fukuzawa, 2012.

  • Synthesis of Advanced Glycation End Products : F. Yokokawa et al. (2001) achieved the chemical synthesis of pentosidine, an advanced glycation end product, through asymmetric alkylation. This synthesis promises availability of pentosidine for research and potential therapeutic use Yokokawa, Sugiyama, Shioiri, Katagiri, Oda, & Ogawa, 2001.

Applications in Organic Synthesis and Medicinal Chemistry

  • Novel Pyridinecarbonitriles and Fluorescence Properties : A. S. Girgis et al. (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, exploring their potential in developing compounds with considerable antibacterial activity and investigating their fluorescence properties Girgis, Kalmouch, & Hosni, 2004.

  • Pyridine Derivatives for Vasodilation Activity : Further studies by Girgis et al. (2006) on synthesizing nicotinate esters with amino acid function demonstrated considerable vasodilatory properties, indicating potential applications in cardiovascular research Girgis, Kalmouch, & Ellithey, 2006.

properties

IUPAC Name

tert-butyl 2-(pyridin-4-ylamino)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGITFRDKCUXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-yl-glycine tert-butyl ester dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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